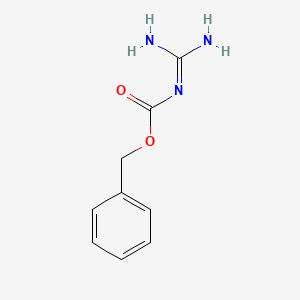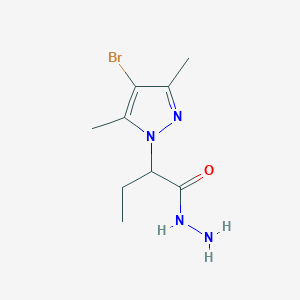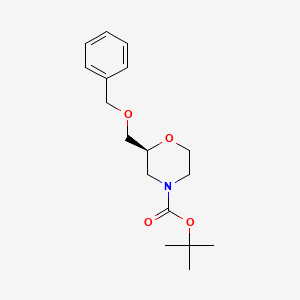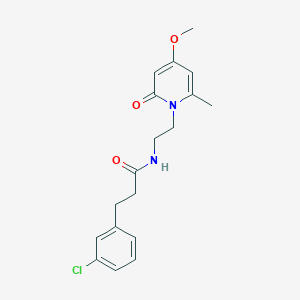
N-苄氧羰基胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Cbz-guanidine, also known as N-carbobenzyloxy-guanidine, is a derivative of guanidine where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and protective properties.
科学研究应用
N-Cbz-guanidine finds applications in various scientific fields:
Chemistry: Used as a protecting group for amino functionalities in peptide synthesis.
Biology: Serves as a precursor for the synthesis of biologically active guanidine derivatives.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
Target of Action
N-Cbz-guanidine is a derivative of guanidine, a versatile functional group in chemistry that has found application in a diversity of biological activities Guanidines are known to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors .
Mode of Action
The mode of action of N-Cbz-guanidine involves its interaction with these targets. Guanidines have the ability to form hydrogen bonds, and their planarity and high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity . At physiological pH, guanidine will be protonated forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .
Biochemical Pathways
Guanidines are known to affect various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
The properties of guanidines and their derivatives can be influenced by various factors such as their chemical structure and the presence of functional groups .
Result of Action
Guanidines and their derivatives are known to have various biological effects due to their interaction with different biological targets .
Action Environment
The action, efficacy, and stability of N-Cbz-guanidine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system where the compound is acting .
准备方法
Synthetic Routes and Reaction Conditions: N-Cbz-guanidine can be synthesized through various methods. One common approach involves the reaction of guanidine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding N-Cbz-guanidine as the primary product.
Industrial Production Methods: Industrial production of N-Cbz-guanidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-Cbz-guanidine.
化学反应分析
Types of Reactions: N-Cbz-guanidine undergoes various chemical reactions, including:
Substitution Reactions: The Cbz group can be selectively removed under hydrogenation conditions using palladium on carbon as a catalyst.
Acylation and Alkylation: The guanidine moiety can participate in acylation and alkylation reactions, forming N-acyl and N-alkyl derivatives.
Cyclization Reactions: N-Cbz-guanidine can undergo cyclization reactions to form cyclic guanidine derivatives.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon, hydrogen gas.
Acylation: Acyl chlorides, bases such as triethylamine.
Alkylation: Alkyl halides, bases such as sodium hydride.
Major Products:
Deprotected Guanidine: Removal of the Cbz group yields free guanidine.
N-Acyl and N-Alkyl Derivatives: Acylation and alkylation reactions produce corresponding derivatives.
相似化合物的比较
N-Boc-Guanidine: Another protected guanidine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-Guanidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness of N-Cbz-Guanidine: N-Cbz-guanidine is unique due to its specific protecting group, which offers distinct stability and reactivity profiles compared to other protected guanidines. The Cbz group is particularly advantageous in hydrogenation reactions, where it can be selectively removed without affecting other sensitive functionalities.
属性
CAS 编号 |
16706-54-0 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
benzyl N-methanehydrazonoylcarbamate |
InChI |
InChI=1S/C9H11N3O2/c10-12-7-11-9(13)14-6-8-4-2-1-3-5-8/h1-5,7H,6,10H2,(H,11,12,13) |
InChI 键 |
ANFQZZCHCHQRLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)N=C(N)N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC=NN |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)
![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)
![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)
![4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2422428.png)

![5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422430.png)
![ethyl 4-(2-{[5-(2,2-dimethylpropanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2422431.png)

![2-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)

